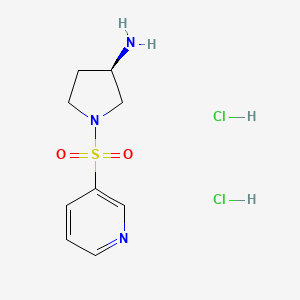
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one, or 6-methylpurine ribonucleoside (6-MPR), is a purine nucleoside found in a variety of biological systems. It is synthesized from adenine and ribose, and is a component of both DNA and RNA. 6-MPR has a wide range of applications in biochemistry and molecular biology, and is a key component of many laboratory experiments.
Scientific Research Applications
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is widely used in scientific research, particularly in the study of nucleic acids. It has been used to study the structure and function of nucleic acids, as well as to study the mechanisms of DNA replication and transcription. 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one has also been used to study the structure and function of proteins and enzymes involved in DNA metabolism.
Mechanism of Action
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one acts as a substrate for the enzyme ribonucleotide reductase, which catalyzes the reduction of ribonucleotides to deoxyribonucleotides. This process is essential for DNA replication and transcription. 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one also acts as an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine triphosphate, a key component of DNA.
Biochemical and Physiological Effects
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to inhibit the replication of certain viruses. It has also been shown to increase the activity of certain enzymes involved in DNA metabolism, and to reduce the levels of certain toxins in the body.
Advantages and Limitations for Lab Experiments
The use of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. It is also stable under a variety of conditions, making it suitable for use in long-term experiments. However, 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is also highly toxic, and should be handled with caution.
Future Directions
Future research on 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one could focus on its potential use as a therapeutic drug. It could also be used to study the mechanisms of DNA replication and transcription, as well as to study the structure and function of proteins and enzymes involved in DNA metabolism. Additionally, further research could be done to explore the potential of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one as an inhibitor of cancer cell growth and replication of certain viruses. Finally, further research could be done to explore the potential of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one as a detoxifying agent.
Synthesis Methods
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is synthesized from adenine and ribose in a two-step process. In the first step, adenine is reacted with ribose in a condensation reaction to form adenine riboside. In the second step, adenine riboside is reacted with methylpentan-3-one in a reaction catalyzed by a base to form 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one.
properties
IUPAC Name |
1-(6-aminopurin-9-yl)-4-methylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-7(2)8(17)3-4-16-6-15-9-10(12)13-5-14-11(9)16/h5-7H,3-4H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWSXLREEWBMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCN1C=NC2=C(N=CN=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)


![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)

